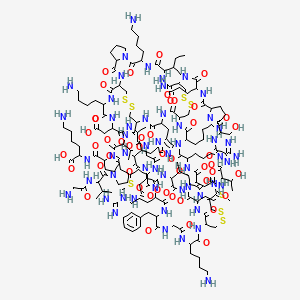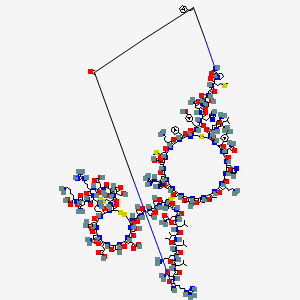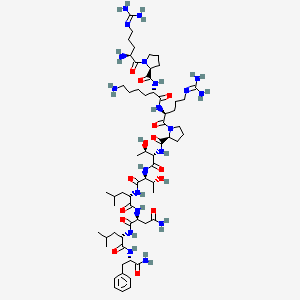
477284-32-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service (CAS) number 477284-32-5 is known as β-Amyloid (4-10). This peptide is a fragment of the amyloid-beta protein, which is associated with the formation of amyloid plaques in the brains of individuals with Alzheimer’s disease. β-Amyloid (4-10) is an epitope for the polyclonal anti-amyloid-beta (1-42) antibody and has been shown to reduce amyloid deposition in transgenic Alzheimer’s disease mouse models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (4-10) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of β-Amyloid (4-10) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Chemischer Reaktionen
Types of Reactions: β-Amyloid (4-10) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in:
Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA), piperidine.
Oxidizing Agents: Hydrogen peroxide (H2O2).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Major Products: The major products formed from these reactions are the desired peptide sequences, oxidized peptides, and reduced peptides .
Wissenschaftliche Forschungsanwendungen
β-Amyloid (4-10) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in amyloid plaque formation and its interactions with other proteins.
Medicine: Studied in the context of Alzheimer’s disease for its potential to reduce amyloid deposition and its use in developing diagnostic tools and therapeutic agents.
Industry: Utilized in the production of research reagents and as a standard in analytical techniques
Wirkmechanismus
β-Amyloid (4-10) exerts its effects by interacting with the polyclonal anti-amyloid-beta (1-42) antibody. This interaction reduces amyloid deposition in transgenic Alzheimer’s disease mouse models. The peptide targets amyloid plaques and inhibits their formation, thereby mitigating the cytotoxic effects associated with amyloid-beta aggregation. The molecular pathways involved include the inhibition of amyloid fibril formation and the promotion of amyloid clearance.
Vergleich Mit ähnlichen Verbindungen
- β-Amyloid (1-37)
- β-Amyloid (18-28)
- β-Amyloid (1-17)
- β-Amyloid (1-40)
- β-Amyloid (10-20)
Comparison: β-Amyloid (4-10) is unique in its specific epitope recognition by the polyclonal anti-amyloid-beta (1-42) antibody. This specificity makes it particularly useful in research focused on amyloid plaque reduction and Alzheimer’s disease. Other similar compounds, such as β-Amyloid (1-40) and β-Amyloid (1-37), have different sequences and may interact with different antibodies or exhibit varying degrees of amyloidogenicity .
Eigenschaften
CAS-Nummer |
477284-32-5 |
|---|---|
Molekularformel |
C₃₉H₅₂N₁₂O₁₂ |
Molekulargewicht |
880.90 |
Sequenz |
One Letter Code: FRHDSGY |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


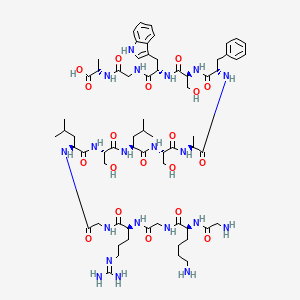
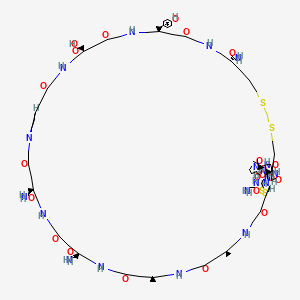
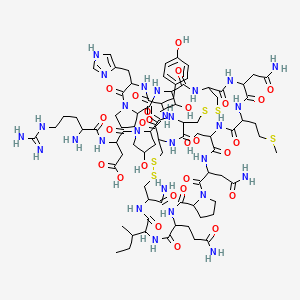
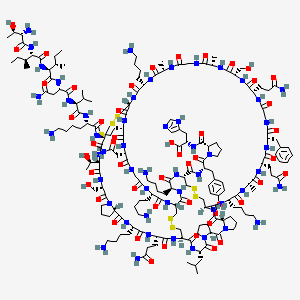
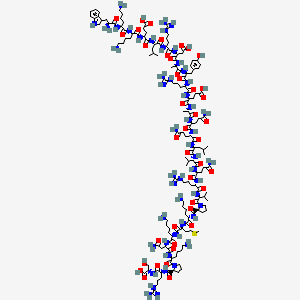
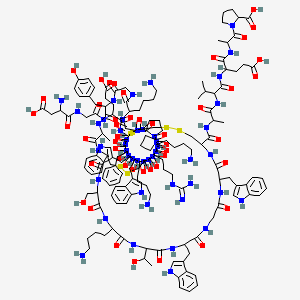
![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)
